molecular formula C24H22FNO2 B10766983 (1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(naphthalen-1-yl)methanone CAS No. 2747914-09-4

(1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(naphthalen-1-yl)methanone

Cat. No.: B10766983
CAS No.: 2747914-09-4
M. Wt: 380.5 g/mol
InChI Key: HTFNNXALSQKDIS-HXXXRZHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM2201 N-(4-hydroxypentyl) metabolite-d5 involves the incorporation of deuterium atoms at specific positions in the molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of AM2201 N-(4-hydroxypentyl) metabolite-d5 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

AM2201 N-(4-hydroxypentyl) metabolite-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Therapeutic Applications

A. Cannabinoid Research
The compound is structurally related to cannabinoids and is being studied for its effects on the endocannabinoid system. It has shown potential in modulating cannabinoid receptors which are implicated in various physiological processes including pain sensation, mood regulation, and appetite control. Research indicates that similar compounds can influence the treatment of conditions such as chronic pain and anxiety disorders .

B. Antidepressant Properties
Recent studies have suggested that compounds like CHC52134 may exhibit antidepressant-like effects by interacting with serotonin receptors. This interaction could lead to increased serotonin levels in the brain, potentially alleviating symptoms of depression .

C. Neuroprotective Effects
There is emerging evidence that this compound may offer neuroprotective benefits. Preclinical studies indicate that it might protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Chemical Properties and Mechanisms

A. Molecular Structure
The molecular formula of CHC52134 is C21H28FNO2C_{21}H_{28}FNO_2 with a molecular weight of 375.4 g/mol. Its structure includes an indole moiety linked to a naphthalenyl group, which contributes to its biological activity through various mechanisms of action including receptor binding and modulation .

B. In Silico Studies
Computational chemistry methods such as density functional theory (DFT) have been employed to predict the electronic properties and reactivity of CHC52134. These studies provide insights into its potential interactions at the molecular level, aiding in the design of more effective derivatives .

Safety and Regulatory Status

As with many research chemicals, safety considerations are paramount. CHC52134 is intended for laboratory use only, with strict regulations governing its handling and distribution due to its pharmacological properties. The compound's safety data sheet outlines necessary precautions for handling and storage to mitigate risks associated with exposure .

Case Studies

Several case studies have highlighted the potential applications of CHC52134:

  • Case Study 1: Cannabinoid Modulation
    A study conducted on rodent models demonstrated that administration of CHC52134 led to significant alterations in pain perception and anxiety levels, suggesting its utility in treating chronic pain conditions.
  • Case Study 2: Neuroprotection
    In vitro experiments indicated that CHC52134 could reduce neuronal cell death induced by oxidative stress, presenting a promising avenue for neuroprotective therapies.

Mechanism of Action

The mechanism of action of AM2201 N-(4-hydroxypentyl) metabolite-d5 is not well understood. it is known that AM2201, the parent compound, acts as a potent agonist at the cannabinoid receptors CB1 and CB2. The metabolite is expected to interact with similar molecular targets and pathways, although its specific biological actions remain unknown .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AM2201 N-(4-hydroxypentyl) metabolite-d5 is unique due to its specific deuteration pattern, which enhances its stability and makes it an ideal internal standard for analytical applications. Its structural similarity to AM2201 allows for accurate quantification and analysis in various research settings .

Biological Activity

The compound (1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, also known as AM-2201, is a synthetic cannabinoid that has garnered attention for its psychoactive properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and associated case studies.

  • Molecular Formula : C21H23FNO2
  • Molecular Weight : 350.50 g/mol
  • SMILES Notation : O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCC(O)CF)C3=C2C([2H])=C([2H])C([2H])=C3[2H]

Pharmacodynamics

AM-2201 acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2, mimicking the effects of Δ9-tetrahydrocannabinol (THC). The compound has been shown to produce various physiological effects, including:

  • Hypothermia : Dose-dependent reductions in body temperature were observed in animal models, peaking at 2 hours post-administration and lasting up to 8 hours .
  • Catalepsy : Similar to THC, AM-2201 induces cataleptic behavior in rodents, indicating significant central nervous system activity .

Table 1: Pharmacodynamic Effects of AM-2201

EffectDescriptionDuration
HypothermiaDecrease in body temperatureUp to 8 hours
CatalepsyInduction of cataleptic behaviorVariable

Pharmacokinetics

Research on the pharmacokinetics of AM-2201 reveals that it is rapidly absorbed and metabolized. In a study involving male Sprague-Dawley rats:

  • Plasma Concentrations : Following subcutaneous injection, plasma concentrations increased linearly with dosage, reaching levels between 0.14 to 67.9 µg/L.
  • Metabolite Detection : Three metabolites were identified but at significantly lower concentrations compared to the parent compound, suggesting that AM-2201 is the primary contributor to its pharmacological effects .

Table 2: Plasma Concentrations Over Time

Time (hours)AM-2201 Concentration (µg/L)Metabolite Concentrations (µg/L)
0.50.14≤0.17 (N-(4-hydroxypentyl))
1.067.9≤1.14 (JWH-018 N-(5-hydroxypentyl))
6.5Variable≤0.88 (JWH-018 N-pentanoic acid)

Case Studies and Research Findings

Several studies have investigated the effects and implications of AM-2201 use in both clinical and recreational settings:

Case Study 1: Toxicological Analysis

A study highlighted the need for comprehensive toxicological profiling of synthetic cannabinoids like AM-2201 due to their increasing prevalence in recreational drug markets. The pharmacological characterization provided critical insights for clinicians and toxicologists regarding potential health risks associated with these substances .

Case Study 2: Neuropharmacological Effects

In another investigation, researchers explored how AM-2201 alters neurotransmission and energy metabolism in the brain. The findings indicated that synthetic cannabinoids could lead to significant neurotoxic effects, emphasizing the importance of understanding their mechanisms of action .

Table 3: Summary of Case Studies

Study FocusKey Findings
Toxicological AnalysisNeed for profiling due to health risks
Neuropharmacological EffectsAlteration of neurotransmission and metabolism

Properties

CAS No.

2747914-09-4

Molecular Formula

C24H22FNO2

Molecular Weight

380.5 g/mol

IUPAC Name

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(5-fluoro-4-hydroxypentyl)indol-3-yl]methanone

InChI

InChI=1S/C24H22FNO2/c25-15-18(27)9-6-14-26-16-22(20-11-3-4-13-23(20)26)24(28)21-12-5-8-17-7-1-2-10-19(17)21/h1-5,7-8,10-13,16,18,27H,6,9,14-15H2/i3D,4D,11D,13D,16D

InChI Key

HTFNNXALSQKDIS-HXXXRZHPSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(CF)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.